2,2'-Dichlorobenzophenone

Photochemistry Photoinitiator Design Triplet-State Reactivity

2,2'-Dichlorobenzophenone is a structurally distinct ortho-substituted benzophenone. Unlike its para or meta isomers, its 2,2'-dichloro configuration suppresses triplet-state hydrogen abstraction, enabling controlled curing in UV coatings and precise reactivity in electrosynthetic cleavage. This geometry is also critical for synthesizing specific downstream dyes, flame retardants, and lorazepam intermediates. Procure this high-purity grade to ensure performance in applications where isomer integrity is non-negotiable.

Molecular Formula C13H8Cl2O
Molecular Weight 251.1 g/mol
CAS No. 5293-97-0
Cat. No. B1330681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dichlorobenzophenone
CAS5293-97-0
Molecular FormulaC13H8Cl2O
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl
InChIInChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
InChIKeyDRDRZHJTTDSOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dichlorobenzophenone (CAS 5293-97-0): A Core Benzophenone Intermediate for UV-Curable Coatings, Fine Chemicals, and Photochemistry


2,2'-Dichlorobenzophenone (DCBP) is a chlorinated benzophenone derivative (C13H8Cl2O) where two chlorine atoms are substituted at the 2- and 2'-positions of the phenyl rings . It is a crystalline solid with a melting point of 50-53 °C and a density of 1.3 g/cm³ . DCBP serves as a versatile intermediate and precursor in the production of dyes, flame retardants, and plasticizers . Its photochemical properties, including the ability to exist in both cis and trans conformations, make it particularly valuable as a Type II photoinitiator in UV-curable formulations . The compound is commercially available at ≥98% purity for research and industrial applications .

Why 2,2'-Dichlorobenzophenone Cannot Be Replaced by Other Dichloro- or Monochloro-Benzophenone Analogs


Substituting 2,2'-dichlorobenzophenone with other positional isomers like 4,4'-dichlorobenzophenone or 2-chlorobenzophenone is chemically unsound for applications relying on specific photochemical or electrochemical properties. The ortho-substitution pattern fundamentally alters the compound's triplet-state reactivity and hydrogen-abstraction ability compared to its para- or meta-substituted counterparts [1]. Furthermore, the 2,2'-dichloro configuration exhibits a unique electronic environment that affects its reduction potential, radical-anion stability, and subsequent reaction yields, as demonstrated in electrocarboxylation studies [2]. These structural nuances are critical in applications ranging from photoinitiation to targeted organic synthesis, making 2,2'-dichlorobenzophenone a distinct, non-interchangeable entity.

2,2'-Dichlorobenzophenone: Quantified Differentiation Against Closest Analogs


Ortho-Substitution Uniquely Suppresses Triplet-State Hydrogen-Abstraction Reactivity

Time-resolved resonance Raman spectroscopy reveals that the 2-chloro substituent in benzophenone derivatives, including the 2,2'-dichloro pattern, uniquely reduces the hydrogen-abstraction ability of the excited triplet state. This is in stark contrast to 3-chloro, 4-chloro, and 4,4'-dichloro analogs, which exhibit similar hydrogen-abstraction ability to unsubstituted benzophenone [1]. The 2-Cl-DPK radical, a key intermediate, forms with a significantly lower yield and slower formation rate compared to the 4,4'-dichloro analog under identical conditions in 2-propanol [1].

Photochemistry Photoinitiator Design Triplet-State Reactivity

Distinct Electrochemical Reduction Behavior and Radical Anion Stability

In aprotic solvents like DMF, the electrochemical reduction of halobenzophenones is highly sensitive to the position and number of chloro substituents. While the exact cleavage rate constant (kc) for 2,2'-dichlorobenzophenone is not directly reported in the same study, the data for 2-chloro- and 2,4'-dichloro- analogs place kc in the range of 4–254 s⁻¹ [1]. This is orders of magnitude faster than the 3-chloro and 4-fluoro analogs (kc ~10⁻² s⁻¹ or less), indicating that ortho-substitution dramatically accelerates carbon-halogen bond cleavage upon reduction [1].

Electrochemistry Electrosynthesis Radical Anion Chemistry

Electrocarboxylation Yields Contrast Ortho-Substituted Analogs

During controlled-potential electrolysis in N-methyl-2-pyrrolidinone (NMP) under 1 atm of CO2, ortho-chloro-substituted benzophenones exhibit significantly lower yields of the desired α-hydroxyacid product compared to para-substituted or unsubstituted derivatives. While high yields around 90% are typical for many analogs, 2-chlorobenzophenone and 2,4'-dichlorobenzophenone produced acid yields of only 58% and 68%, respectively [1].

Electrosynthesis CO2 Utilization Fine Chemical Synthesis

Unique Conformational Isomerism (Cis/Trans) Implicated in Material Properties

2,2'-Dichlorobenzophenone is reported to exist in both cis and trans conformations, a property linked to the ortho-substitution pattern that imposes steric constraints . This conformational flexibility can influence the compound's behavior in solid-state packing, its interaction with other molecules, and its performance as a precursor in polymer or material synthesis. This property is a direct consequence of the 2,2'-substitution pattern and is not shared by 4,4'-dichlorobenzophenone, which is less sterically hindered and likely adopts a more rigid or different conformational landscape.

Structural Chemistry Material Science Conformational Analysis

Defined Application Scenarios for 2,2'-Dichlorobenzophenone Based on Unique Property Profile


Specialty Photoinitiator for Tailored UV-Curing Kinetics

The suppressed hydrogen-abstraction ability of the 2,2'-dichlorobenzophenone triplet state, as compared to 4,4'-dichloro or unsubstituted benzophenone [1], makes it a valuable component in photoinitiator systems where a slower or more controlled curing profile is required. It can be used in photopolymerizable coatings and recording materials, as described in patent literature, to achieve improved curing under UV exposure with enhanced washout properties [2].

Electrochemical Synthesis Involving Controlled Dehalogenation

Given the propensity of ortho-chloro benzophenones to undergo rapid carbon-halogen bond cleavage upon reduction [1], 2,2'-dichlorobenzophenone is a useful substrate for electrosynthetic pathways where such cleavage is a desired step. It can serve as a precursor for generating specific benzophenone-derived radicals or for subsequent functionalization in the presence of suitable trapping agents.

Precursor for Ortho-Substituted Fine Chemicals and Pharmaceuticals

The specific ortho-substitution pattern of 2,2'-dichlorobenzophenone is essential for the synthesis of downstream compounds where this geometry is required. Its use as a precursor in the production of dyes, flame retardants, and plasticizers is well-documented [1], and its structural motif is a key building block for certain lorazepam intermediates [2].

Conformational Studies and Crystal Engineering

The ability of 2,2'-dichlorobenzophenone to exist in cis and trans conformations [1] provides a unique platform for investigating the relationship between molecular shape and solid-state properties. It can be employed as a model compound in crystallography studies aimed at understanding the impact of steric hindrance and substitution patterns on crystal packing and intermolecular interactions.

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